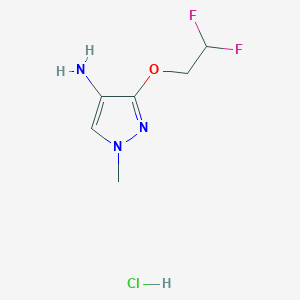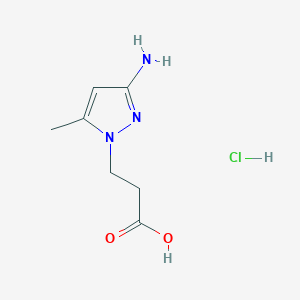![molecular formula C10H20O2Si B3047740 Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 143660-45-1](/img/structure/B3047740.png)
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Descripción general
Descripción
“Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” is a chemical compound with the molecular formula C10H20O2Si . It is also known by several synonyms such as “2-(tert-Butyl-dimethyl-silanyloxy)-cyclobutanone” and "2-[(TERT-BUTYLDIMETHYLSILYL)OXY]CYCLOBUTAN-1-ONE" .
Synthesis Analysis
The synthesis of silylated cyclobutanone derivatives involves the 1,4-addition of zinc-based silicon nucleophiles . A copper-catalyzed conjugate silylation of various cyclobutenone derivatives with Me2PhSiZnCl⋅2LiCl or (Me2PhSi)2Zn⋅xLiCl (x ≤4) to generate β-silylated cyclobutanones has been reported . The intermediate enolate can be trapped as an enol phosphate and further reacted with Grignard reagents in Kumada cross-coupling reactions .Molecular Structure Analysis
The molecular weight of “Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” is 200.35 g/mol . The InChI code for this compound is "InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8(9)11/h9H,6-7H2,1-5H3" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.35 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 200.123256411 g/mol . The topological polar surface area of the compound is 26.3 Ų .Aplicaciones Científicas De Investigación
Biological Activities and Pharmacophores
Cyclobutanones containing an oxygen atom, also referred to as oxetane-containing compounds (OCC), display a wide spectrum of biological activities. These compounds are found in nature, produced by microorganisms, marine invertebrates, algae, and notably in plants of the genus Taxus. OCC demonstrates significant antineoplastic, antiviral, and antifungal activities. They also act as angiogenesis stimulators, respiratory analeptics, and antiallergics (Vil’, et al., 2019).
Synthesis and Chemical Reactions
Cyclobutanones serve as valuable intermediates in the synthesis of various chemical compounds. For instance, halogenated cyclobutanones have been utilized as precursors in the synthesis of insecticidal pyrethroids (Martin, et al., 1981). Additionally, cyclobutanone oximes undergo molecular rearrangements to form compounds like cyclopenta-1,2-dithioles and cyclopenta-1,2-thiazines, indicating the versatility of cyclobutanone in chemical synthesis (Rakitin, et al., 1996).
Application in Drug Design
Cyclobutanones are used in the design and synthesis of drug molecules. For example, the creation of oxazine derivatives, which are significant in pharmaceutical chemistry, often involves cyclobutanones (Figueroa‐Valverde, et al., 2014). These findings suggest their potential application in developing new therapeutic agents.
Crystallographic Studies
Studies involving cyclobutanones like cyclopentanone and cyclobutanone have led to discoveries in crystallography. These compounds form unique crystal structures, which are important for understanding molecular interactions and properties (Yufit & Howard, 2011).
Mecanismo De Acción
Target of Action
This compound is a derivative of cyclobutanone, which is a four-membered cyclic ketone . The specific biological targets of this compound may depend on its chemical structure and the context of its use.
Mode of Action
Cyclobutanones, in general, are known to participate in various organic reactions . For instance, they can undergo a catalytic protio-semipinacol ring-expansion reaction, which involves the protonation of the alkene followed by C-C bond migration . This process allows for the conversion of tertiary vinylic cyclopropyl alcohols into cyclobutanone products .
Biochemical Pathways
Cyclobutanones are known to be involved in various organic synthesis reactions . They can participate in reactions such as hydroboration, transmetalation, and cyclopropanation, leading to the formation of various organic compounds .
Pharmacokinetics
As a derivative of cyclobutanone, it is expected to share some of the chemical properties of cyclobutanones, which are colorless volatile liquids at room temperature . .
Propiedades
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8(9)11/h9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXPFRAWBNXHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452137 | |
| Record name | Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
CAS RN |
143660-45-1 | |
| Record name | Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



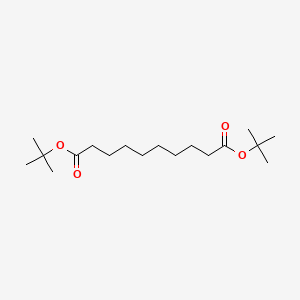
![Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B3047658.png)
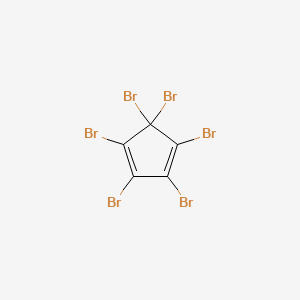
![[(3R)-1-[[(2R,3R,4S,5R)-6-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxy-3,4,5-trihydroxy-1-oxohexan-2-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B3047661.png)
![1-[(4-Iodophenyl)methyl]-1H-pyrrole](/img/structure/B3047663.png)

![1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-YL)ethanone hydrochloride](/img/structure/B3047667.png)
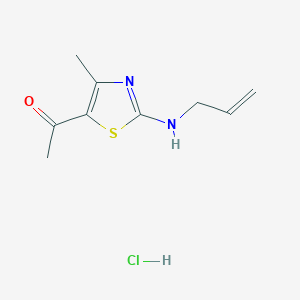
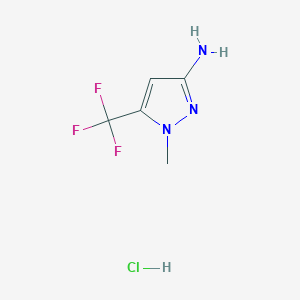
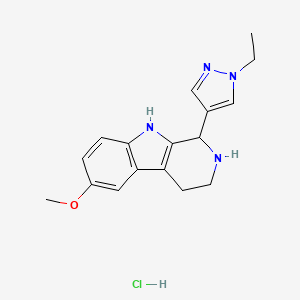
![3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B3047672.png)
